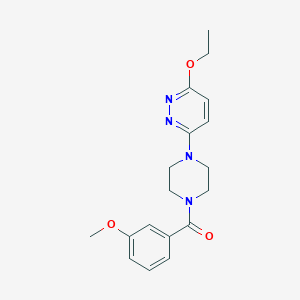
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone” is a chemical compound. It has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and inhibiting it is a key drug target to increase acetylcholine levels .
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : The synthesis of compounds related to (4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone has been explored, showing antimicrobial activity against bacteria and fungi. For instance, certain pyridine derivatives exhibit variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
- Anticancer Properties : Research includes the synthesis of related compounds demonstrating potential anticancer and antituberculosis effects. Notably, some derivatives have shown significant activity against human breast cancer cell lines and tuberculosis strains (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : Studies have been conducted on the synthesis and characterization of chlorodiorganotin(IV) complexes of related compounds, providing insights into their chemical structures and properties (ZIA-UR-REHMAN et al., 2008).
- Crystal Structures and Tubulin Polymerization Inhibition : There's significant research in understanding the crystal structures of derivatives and their role as potent inhibitors of tubulin polymerization, indicating potential applications in tumor growth inhibition (Prinz et al., 2017).
Pharmacological Evaluation
- Analgesic Effects and TRPV4 Antagonism : Pharmacological evaluation of derivatives has shown their role as selective antagonists of transient receptor potential vanilloid 4 (TRPV4) channels, offering potential analgesic effects in certain pain models (Tsuno et al., 2017).
Novel Drug Discovery
- Antagonists for Receptor Studies : The discovery and synthesis of small molecule antagonists of certain receptors, such as NPBWR1 (GPR7), have been reported. These antagonists provide valuable tools for the study of receptor-mediated biological processes (Romero et al., 2012).
- Selective Killing of Bacterial Persisters : Research has identified chemical compounds capable of selectively killing bacterial persisters, a significant step towards addressing antibiotic resistance (Kim et al., 2011).
Mechanism of Action
The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and inhibiting it is a key drug target to increase acetylcholine levels . This suggests that the compound may have potential therapeutic applications in conditions such as Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
properties
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-8-7-16(19-20-17)21-9-11-22(12-10-21)18(23)14-5-4-6-15(13-14)24-2/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVZOWTUPLDGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2601550.png)
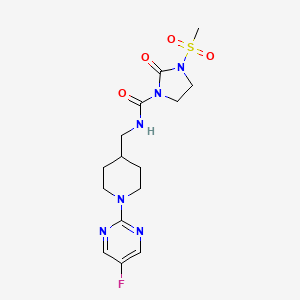
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide](/img/structure/B2601552.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide](/img/structure/B2601556.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
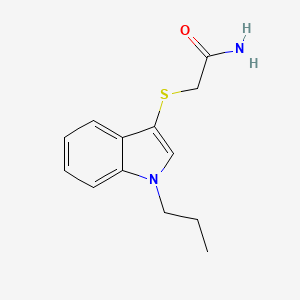

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)
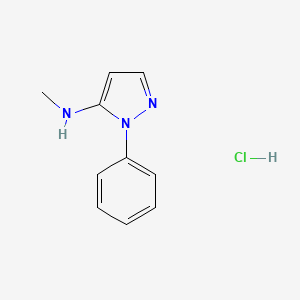
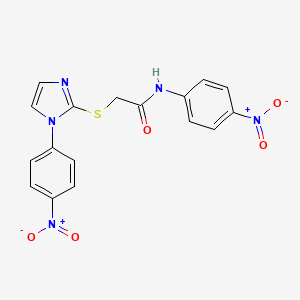
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)